N-Ethyl-N-butylethylenediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

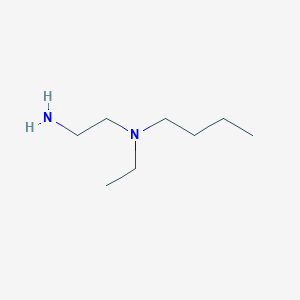

N-Ethyl-N-butylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a type of ethylenediamine derivative, characterized by the presence of ethyl and butyl groups attached to the nitrogen atoms. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-butylethylenediamine typically involves the reaction of ethylenediamine with ethyl and butyl halides. One common method is the alkylation of ethylenediamine with ethyl bromide and butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous addition of ethylenediamine and the respective alkyl halides into the reactor, with the reaction mixture being continuously stirred and heated. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions: N-Ethyl-N-butylethylenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or butyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted ethylenediamine derivatives.

科学的研究の応用

N-Ethyl-N-butylethylenediamine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

作用機序

The mechanism of action of N-Ethyl-N-butylethylenediamine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular membranes, altering membrane permeability and affecting cellular processes.

類似化合物との比較

- N,N-Diethylethylenediamine

- N,N-Dibutylethylenediamine

- N,N-Dimethylethylenediamine

Comparison: N-Ethyl-N-butylethylenediamine is unique due to the presence of both ethyl and butyl groups, which confer distinct steric and electronic properties compared to other ethylenediamine derivatives. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity.

生物活性

N-Ethyl-N-butylethylenediamine (EBEDA) is a compound that has garnered attention for its potential biological activities, particularly in enzyme interactions and applications in various fields such as pharmaceuticals and environmental science. This article aims to provide a comprehensive overview of the biological activity of EBEDA, supported by relevant data and research findings.

Chemical Structure and Properties

EBEDA, with the chemical formula C8H18N2, belongs to the class of ethylenediamines. Its structure features two amine groups, which are crucial for its biological interactions. The presence of ethyl and butyl groups enhances its solubility and reactivity compared to simpler diamines.

Enzyme Interactions

Research indicates that EBEDA exhibits significant interactions with various enzymes, particularly α-glucosidase . This interaction suggests potential applications in managing conditions related to glucose metabolism, such as diabetes. In vitro studies have demonstrated that EBEDA can inhibit α-glucosidase activity, thereby slowing down carbohydrate digestion and glucose absorption in the intestines.

| Enzyme | Effect of EBEDA |

|---|---|

| α-Glucosidase | Inhibition of activity |

Antimicrobial Properties

EBEDA has also shown promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent in pharmaceuticals or as a preservative in food products. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its cationic nature .

Case Studies

- Diabetes Management : A study conducted on diabetic rats showed that administration of EBEDA led to a significant reduction in blood glucose levels when compared to control groups. This effect was attributed to the compound's ability to inhibit α-glucosidase activity, thereby reducing postprandial glucose spikes.

- Antimicrobial Efficacy : In a laboratory setting, EBEDA was tested against Escherichia coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial viability, suggesting that EBEDA could serve as an effective antimicrobial agent in clinical settings.

Synthesis and Applications

The synthesis of EBEDA can be achieved through various methods, including alkylation reactions involving ethylenediamine and corresponding alkyl halides. Its applications extend beyond biological activity; it is also used in the synthesis of ionic liquids for CO2 capture, demonstrating its versatility in both biological and environmental chemistry .

特性

IUPAC Name |

N'-butyl-N'-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXMDIPUMLDZDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396153 |

Source

|

| Record name | N-Ethyl-N-butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19435-65-5 |

Source

|

| Record name | N-Ethyl-N-butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。